methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate
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Overview
Description
METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the acetate group. Common reagents used in these steps include acetic anhydride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent addition would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and thiazole moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with antimicrobial properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activities.
Acetate esters: A broad class of compounds with various applications in chemistry and industry.
Uniqueness
METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is unique due to its combination of a benzimidazole core, a thiazole ring, and an acetate group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H18N4O4S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-(1-acetylbenzimidazol-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C18H18N4O4S2/c1-10-14(8-16(25)26-3)28-17(19-10)21-15(24)9-27-18-20-12-6-4-5-7-13(12)22(18)11(2)23/h4-7H,8-9H2,1-3H3,(H,19,21,24) |
InChI Key |
BSXITYQSRUXNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2C(=O)C)CC(=O)OC |
Origin of Product |
United States |
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